REACTION_CXSMILES
|
FC(F)(C(F)F)COC1C=CC(C=O)=CC=1.C(CC(O)=O)#N.N1CCCCC1.[F:29][C:30]([F:46])([CH:43]([F:45])[F:44])[CH2:31][O:32][C:33]1[CH:42]=[CH:41][C:36](/[CH:37]=[CH:38]\[C:39]#[N:40])=[CH:35][CH:34]=1.FC(F)(C(F)F)COC1C=CC(/C=C/C#N)=CC=1>N1C=CC=CC=1>[F:29][C:30]([F:46])([CH:43]([F:44])[F:45])[CH2:31][O:32][C:33]1[CH:42]=[CH:41][C:36]([CH:37]=[CH:38][C:39]#[N:40])=[CH:35][CH:34]=1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=CC=C(C=O)C=C1)(C(F)F)F
|
Name
|
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC1=CC=C(\C=C/C#N)C=C1)(C(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC1=CC=C(/C=C/C#N)C=C1)(C(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated
|
Type
|
CUSTOM
|
Details
|
to react for 1 hour at 110° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to react for a further 30 minutes at 110° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure and 433.1 g of 4-(2,2,3,3-tetrafluoropropoxy)cinnamonitrile
|
Type
|
CUSTOM
|
Details
|
are obtained (yield: 78%; purity 95%)
|
Type
|
ADDITION
|
Details
|
in the form of a mixture of isomers which
|
Name
|
|
Type
|
|
Smiles
|
FC(COC1=CC=C(C=CC#N)C=C1)(C(F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |